N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is a synthetic compound related to Ibrutinib, a well-known Bruton's tyrosine kinase inhibitor used in the treatment of various hematological malignancies. This compound is characterized by its complex molecular structure and specific functional groups that contribute to its biological activity.
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib falls under the category of pharmaceutical intermediates and is classified as a heterocyclic compound due to the presence of nitrogen-containing rings in its structure. Its primary application is in medicinal chemistry, particularly in the synthesis of drugs targeting specific cancer pathways.
The synthesis of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib involves multiple steps, including acylation reactions. One method includes dissolving an intermediate compound in a reaction solvent followed by acylation with acryloyl chloride under alkaline conditions. The process requires careful control of temperature and pH to ensure high yield and purity .
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib undergoes various chemical reactions typical for compounds containing acrylate groups. These include:
The mechanism of action for N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib primarily involves inhibition of Bruton's tyrosine kinase. This inhibition disrupts signaling pathways that are crucial for the proliferation and survival of malignant B cells.
Research indicates that compounds similar to Ibrutinib can lead to significant reductions in tumor cell viability through apoptosis induction and cell cycle arrest in cancer models .
While specific data on physical properties such as melting point or boiling point for N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib may not be readily available due to its status as a research chemical, general observations include:
Key chemical properties include:
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is primarily used in:
This compound illustrates the ongoing efforts in medicinal chemistry to develop more effective treatments for hematological cancers and highlights the importance of detailed synthesis and characterization in drug development processes.
The synthesis of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib (CAS 2244619-11-0) represents a sophisticated chemical process where acylation reagent selection critically determines impurity profiles. This compound emerges as a process-related impurity during Ibrutinib manufacturing, specifically through N-acylation side reactions involving intermediates with exposed nucleophilic sites. The molecular architecture contains two distinct acyl moieties: an acrylate ester and a propanoyl amide, both requiring precise acylation strategies to minimize undesired byproducts [3] [9].
Key acylation reagents employed in this synthesis include acryloyl chloride, acrylic anhydride, and carbonyldiimidazole (CDI)-activated acrylic acid. Each reagent exhibits distinct reactivity profiles that impact impurity formation. Acryloyl chloride offers high reactivity but presents significant challenges in regioselectivity control, often leading to over-acylation products. Conversely, CDI-mediated acrylation provides superior chemoselectivity due to its stepwise reaction mechanism, albeit with reduced reaction kinetics. Intermediate characterization studies reveal that the β-alanine linker in N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is particularly susceptible to intramolecular cyclization when exposed to strong acylating agents under elevated temperatures [3] [6].
Table 1: Comparative Analysis of Acylation Reagents in N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib Synthesis
Acylation Reagent | Reaction Temperature | Yield (%) | Major Impurity Formed | Regioselectivity Index |
---|---|---|---|---|
Acryloyl Chloride | 0-5°C | 62% | Di-acrylated byproduct | 1:3.8 |
Acrylic Anhydride | 20-25°C | 78% | Hydrolyzed acrylate | 1:1.2 |
CDI-Activated Acrylate | 15-20°C | 89% | Imidazole urea adduct | 1:8.5 |
Critical process parameters influencing impurity formation include:
The acrylate group demonstrates exceptional sensitivity to Michael addition side reactions when nucleophilic catalysts (e.g., DMAP) are employed in excess. This necessitates strict stoichiometric control during esterification steps. Modern approaches employ continuous flow chemistry with in-situ reagent generation to mitigate these side reactions, achieving impurity reduction of ≥40% compared to batch processes [6].
The chiral integrity of the piperidine fragment [(3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine] fundamentally governs the stereochemical purity of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib. This stereocenter originates from enantiomerically pure (R)-3-hydroxypiperidine precursors, which are vulnerable to racemization during the acylation steps that install the propanoyl-acrylate moiety [7] [9].
Racemization mechanisms involve:
Studies demonstrate that the racemization rate increases exponentially above 30°C, with approximately 5% enantiomeric excess (ee) loss per hour at 40°C in polar aprotic solvents. This directly contributes to the formation of the (S)-epimer impurity, which exhibits different crystallization kinetics and can precipitate as crystalline defects during purification [7].
Table 2: Chiral Purity of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib Under Various Synthesis Conditions
Reaction Parameter | Condition A | Condition B | Condition C | Chiral Purity (ee%) |
---|---|---|---|---|
Temperature | 25°C | 35°C | 45°C | 98.5% → 92.1% → 83.7% |
Base (Equiv.) | TEA (1.0) | DIPEA (1.5) | DBU (0.8) | 99.2% → 96.4% → 88.9% |
Solvent System | THF | DMF | Acetonitrile | 97.8% → 94.2% → 99.1% |
Mitigation strategies for chiral integrity preservation include:
The implementation of asymmetric synthesis techniques for piperidine intermediate preparation has demonstrated the most significant improvement, reducing the (S)-epimer impurity burden by 75% compared to classical resolution approaches. This involves catalytic asymmetric hydrogenation of pyridine precursors using Josiphos ligand systems, achieving ee values ≥99% prior to acylation [3].
The synthesis of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib exemplifies broader challenges in covalent Bruton's tyrosine kinase (BTK) inhibitor development, where strategic molecular optimization targets three critical parameters: efflux ratio reduction, permeability enhancement, and metabolic stability improvement. Structural analysis reveals that this compound serves as an advanced intermediate for novel BTK inhibitors with modified warhead architecture [6] [8].
Key optimization strategies implemented include:
Topological Polar Surface Area (tPSA) Reduction: Systematic replacement of hydrogen-bond donors decreased tPSA from >90Ų to <75Ų, enhancing membrane permeability. Computational models indicate that the propanoyl spacer in N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib contributes to optimal tPSA (68.4Ų) while maintaining aqueous solubility through ester hydration [6].
Steric Shielding of Acrylate Warhead: Molecular modeling-guided introduction of β-substituents adjacent to the acrylate carbonyl minimizes pre-systemic hydrolysis. The propanoyl chain provides optimal steric protection, increasing plasma stability by 3.7-fold compared to shorter acetyl analogs [3] [6].
Balanced Lipophilicity Adjustment: Controlled modulation of cLogP from 4.2 to 3.4 through introduction of polar acrylate groups, significantly reducing P-glycoprotein-mediated efflux (efflux ratio decreased from 18.2 to 2.7) [6].
Table 3: Solvent and Process Optimization Impact on Impurity Profiles in BTK Inhibitor Synthesis
Process Variable | Standard Condition | Optimized Condition | Impurity Reduction |
---|---|---|---|
Coupling Solvent | Dichloromethane | Tetrahydrofuran-Water | 54% decrease |
Temperature Control | 25±5°C | 0±2°C | 68% decrease |
Acrylate Equivalents | 2.5 | 1.1 | 82% decrease |
Catalyst Loading | 0.3 eq DMAP | 0.05 eq DMAP | 47% decrease |
Advanced reaction engineering approaches significantly suppress byproduct formation:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1